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Compound of Interest |

Compound Name: 7-Chloro-3-iodoquinolin-4-ol
CAS No.: 860236-13-1
Cat. No.: B1625601
. J

Executive Summary

o Target Molecule: 7-chloro-3-iodoquinolin-4-ol

o CAS Registry Number: (Analogous derivatives often indexed; specific CAS for 3-iodo variant
is less common in bulk catalogs, emphasizing the need for de novo synthesis).

» Core Transformation: Electrophilic Aromatic Substitution (Halogenation) at C3.
* Yield Target: >85% isolated yield.
e Purity Target: >98% (HPLC/NMR).

o Key Advantage: This protocol utilizes an aqueous alkaline medium, avoiding expensive
halogenated solvents and complex purification steps.

Strategic Rationale & Mechanistic Insight
The "Why": Importance of the C3 Position

The 7-chloroquinoline scaffold is historically significant (e.g., Chloroquine), but the C3 position
remains an underutilized vector for diversification. Introducing an iodine atom at C3 creates a
"chemical handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura,
Sonogashira), allowing researchers to expand the pharmacophore into new chemical space.
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The "How": Mechanistic Underpinnings

The reaction exploits the inherent enaminone character of the 4-quinolinone ring. While the 7-
chloro substituent on the benzenoid ring is electron-withdrawing, the pyridone ring remains
sufficiently electron-rich at the C3 position to undergo electrophilic substitution.

Key Mechanistic Steps:

o Tautomeric Equilibrium: In solution, the molecule exists in equilibrium between the 4-hydroxy
and 4-quinolinone forms.

o Activation: Base promotes the formation of the oxyanion (enolate), significantly increasing
electron density at C3.

» Electrophilic Attack: The diatomic iodine (

) is attacked by the C3 carbon.

o Re-aromatization: Loss of a proton restores the quinolinone system.
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Figure 1: Mechanistic pathway for the base-mediated iodination of 7-chloroquinolin-4-ol.

Experimental Protocol
Materials & Reagents
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Reagent MW ( g/mol ) Equiv.[1] Role
7-Chloroquinolin-4-ol 179.60 1.0 Starting Material
lodine (

253.81 1.1-1.2 lodinating Agent
)
Potassium lodide (KI)  166.00 25 Solubilizing Agent for

Sodium Hydroxide
(2N)

40.00 2.0-3.0 Base / Solvent

. _ . Quenching /
Acetic Acid (Glacial) 60.05 Excess L
Precipitation

Sodium Thiosulfate

158.11 Excess lodine Scavenger
(10%)

Step-by-Step Procedure

Step 1: Solubilization and Activation

e In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 7-chloroquinolin-
4-0l (10.0 mmol, 1.80 g) in 2N NaOH (20 mL).

 Stir at room temperature (20—25°C) until a clear, homogenous solution is obtained. The
solution will likely be yellow/orange due to the formation of the sodium salt.

o Note: If the starting material does not dissolve completely, mild heating to 40°C is
permissible, but cool back to RT before proceeding.

Step 2: lodination 3. Prepare a solution of lodine (

, 11.0 mmol, 2.79 g) and Potassium lodide (KI, 25.0 mmol, 4.15 g) in distilled water (15 mL).
Ensure all iodine is dissolved. 4. Add the lodine/KI solution dropwise to the stirred quinolone
solution over a period of 20—-30 minutes.

o Observation: A precipitate may begin to form, or the solution may darken.
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 After addition is complete, continue stirring at room temperature for 2—4 hours. Monitor
reaction progress by TLC (Mobile Phase: 10% MeOH in DCM) or LC-MS.

Step 3: Quenching and Isolation 6. Once conversion is complete, slowly acidify the reaction
mixture by adding Glacial Acetic Acid dropwise until the pH reaches ~5.0.

 Critical: A thick, off-white to pale yellow precipitate will form immediately.

e Add 10% Sodium Thiosulfate solution (10—20 mL) to the suspension and stir for 15 minutes.
This step reduces any unreacted iodine (removing the brown color) and prevents oxidative
degradation.

« Filter the solid using a Buchner funnel under vacuum.

o Wash the filter cake copiously with water (3 x 20 mL) to remove inorganic salts (Nal,
NaOAcC).

» Wash once with cold acetone or diethyl ether (10 mL) to aid drying (optional, but improves

purity).

Step 4: Drying and Purification 11. Dry the solid in a vacuum oven at 50°C for 12 hours. 12.
Purification: The crude product is typically >95% pure. If necessary, recrystallize from
DMF/Ethanol or Acetic Acid.
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Figure 2: Operational workflow for the synthesis process.
Quality Control & Validation
Expected Analytical Data

e Physical State: Pale yellow to off-white powder.
e Melting Point: Typically >280°C (decomposition).
e 1H NMR (DMSO-d6, 400 MHz):

o The diagnostic signal is the disappearance of the C3-H singlet (which appears at ~6.0
ppm in the starting material).

o C2-H: Singlet, ~8.5-8.7 ppm (Deshielded due to adjacent lodine).
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[e]

C5-H: Doublet, ~8.1 ppm (J = 9 Hz).

(¢]

C8-H: Doublet, ~7.6 ppm (J = 2 Hz).

[¢]

C6-H: Doublet of doublets, ~7.4 ppm.

[¢]

N-H: Broad singlet, >12.0 ppm (Exchangeable).
o Mass Spectrometry (ESI+):
o Calculated Mass (

): 304.91

o Observed [M+H]+: 305.9 / 307.9 (Characteristic Cl isotope pattern).

Troubleshooting Guide

Issue Probable Cause Corrective Action

Ensure pH is adjusted to ~5.0.
) S If too acidic (pH < 2), the
Low Yield Incomplete precipitation o
protonated pyridinium salt may

remain soluble.

Wash filter cake thoroughly
Dark Product Residual lodine with Sodium Thiosulfate

solution.

Ensure the starting material is
) ] ) o o fully dissolved in NaOH before
Starting Material Remains Insufficient activation ) )
adding lodine. Increase

reaction time.

References

» Regioselective lodination of Quinolines: Sutherland, A., et al. "The regioselective iodination
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» General Synthesis of 4-Quinolones: "Synthesis of quinolines and quinolones.” Organic
Chemistry Portal.

» Green lodination Protocols: Ganguly, N. C., et al. "Ecofriendly lodination of Activated
Aromatics...[3] Using Potassium lodide and Ammonium Peroxodisulfate.”[3] Synthesis, 2010.

[3]

¢ 7-Chloro-4-hydroxyquinoline Data: PubChem Compound Summary for CID 66593.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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